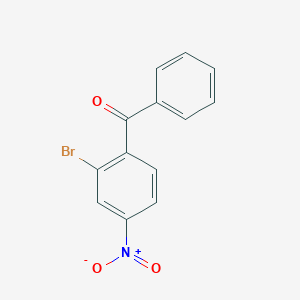![molecular formula C21H36N4O2 B13848952 Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C21H36N4O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H36N4O2/c1-14(2)22-17(5)18-13-15(3)16(4)23-19(18)24-9-11-25(12-10-24)20(26)27-21(6,7)8/h13-14,17,22H,9-12H2,1-8H3 |
InChI-Schlüssel |
YHTSBHIKODATMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
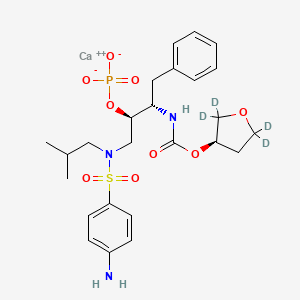

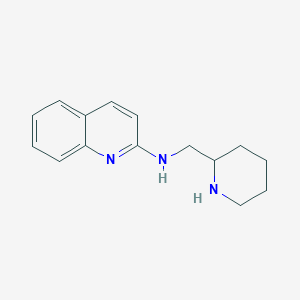
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
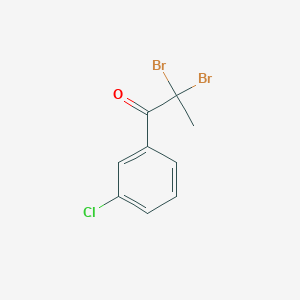

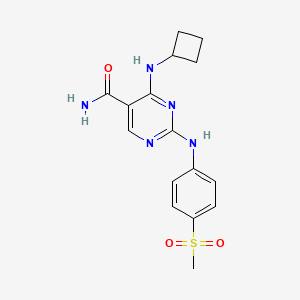

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
